Heveaflavone

描述

Heveaflavone is a natural product found in various organisms, including Ouratea castaneifolia and Hevea brasiliensis . It has been reported to possess anti-proliferation effects, moderate Topoisomerase I inhibitory activity, and good antioxidant activity via its DPPH free radical scavenging .

Molecular Structure Analysis

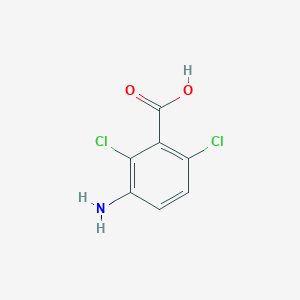

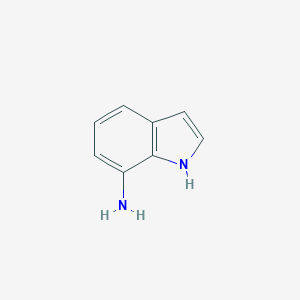

This compound has a molecular formula of C33H24O10 . Its structure includes multiple hydroxyl groups and methoxy groups attached to a biflavonoid backbone . The compound also contains a total of 72 bonds, including 48 non-H bonds, 28 multiple bonds, 6 rotatable bonds, 4 double bonds, 24 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 3 aromatic hydroxyls, and 5 ethers (aromatic) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 580.5 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved sources.

科学研究应用

抗肿瘤活性

橡胶黄酮: 由于其双黄酮结构类似于其他具有抗肿瘤特性的化合物,因此人们一直在研究其在癌症治疗中的潜力 . 研究表明,双黄酮在开发新型抗肿瘤药物方面可能发挥重要作用,特别是通过靶向多个信号通路和最大限度地减少副作用 .

药理学应用

在药理学中,橡胶黄酮以其多功能的生物活性而闻名。 它与各种信号通路有关,例如ERK、NF-κB和PI3K/Akt,这些通路在开发针对癌症等疾病的治疗剂中至关重要 . 人们还探索了它作为抗SARS-CoV-2药物的潜力,突出了其广泛的药理学应用 .

生化意义

在生化方面,橡胶黄酮和相关的双黄酮已被证明具有抗增殖和抗转移活性。 它们可以干扰关键的生化通路并调节基质金属蛋白酶等酶的表达,这些酶参与癌症进展 .

医疗用途

在医学上,橡胶黄酮衍生物因其针对各种疾病的治疗潜力而受到研究。 研究表明,它们可以抑制某些参与病毒感染的蛋白质的活性,使其成为开发治疗SARS-CoV-2和其他传染病的药物的潜在候选药物 .

生物技术潜力

在生物技术领域,橡胶黄酮的生物活性特性引起了人们对开发新药物和递送系统的兴趣。 目前正在进行的研究,旨在通过创新的递送机制来提高此类化合物的生物利用度,这可能会彻底改变天然产物在医学中的应用 .

农业应用

虽然没有找到关于橡胶黄酮在农业中应用的直接参考文献,但总的来说,双黄酮因其天然杀虫特性而受到重视。 它们有可能被用于开发环保的害虫控制方法,从而减少对合成化学品的依赖 .

安全和危害

作用机制

Target of Action

Heveaflavone, a type of biflavonoid, has been found to target the non-structural protein of SARS-CoV-2 . This suggests that this compound may have potential antiviral properties.

Mode of Action

This compound interacts with its targets by binding to them, which can lead to changes in their function . For instance, in the case of SARS-CoV-2, this compound and other amentoflavone derivatives have been found to interact strongly with the virus’s main protease (MPRO), outperforming even some FDA-approved antiviral medicines in terms of binding affinity .

Biochemical Pathways

It is known that biflavonoids, the group of compounds to which this compound belongs, can interfere with various signaling pathways . For instance, they can affect the ERK1-2/p38/NFκB signaling pathway and regulate the expression of matrix metalloproteinases MMP-2 and MMP-9 . These pathways and molecules play crucial roles in cell proliferation, inflammation, and other cellular processes.

Pharmacokinetics

It is known that oral formulations of related biflavonoids have been developed to enhance their solubility, facilitate their delivery, and enhance their anticancer efficacy . This suggests that similar strategies could potentially be used to improve the bioavailability of this compound.

Result of Action

This compound has been found to have anti-proliferative effects . This means it can inhibit the growth of cells, which is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a major problem.

属性

IUPAC Name |

5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。